4-[(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)amino]pent-3-en-2-one
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Overview
Description
4-[(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)amino]pent-3-en-2-one is a complex organic compound featuring a pyridine ring and an enone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)amino]pent-3-en-2-one typically involves the condensation of pyridine-2-carbaldehyde with an appropriate amine, followed by further functionalization to introduce the enone moiety. Common synthetic routes include:
Condensation Reaction: Pyridine-2-carbaldehyde reacts with an amine under acidic or basic conditions to form the Schiff base.
Enone Formation: The Schiff base undergoes further reactions, such as aldol condensation, to introduce the enone functionality.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. These methods often include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)amino]pent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield pyridine N-oxide derivatives.
Reduction: Can produce alcohols or amines.
Substitution: Results in various substituted pyridine derivatives.
Scientific Research Applications
4-[(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)amino]pent-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)amino]pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibiting or activating enzymatic activity.
Interact with Receptors: Modulating receptor function and signaling pathways.
Affect Cellular Processes: Influencing cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-4-yl)but-3-en-2-one: Shares a similar pyridine and enone structure.
2-(Pyridin-2-yl)ethanamine: Contains a pyridine ring with an ethylamine side chain.
Pyridine-2-carbaldehyde: A precursor in the synthesis of the target compound.
Uniqueness
4-[(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)amino]pent-3-en-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities
Properties
CAS No. |
111133-58-5 |
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Molecular Formula |
C13H17N3O |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
4-[2-(pyridin-2-ylmethylideneamino)ethylamino]pent-3-en-2-one |
InChI |
InChI=1S/C13H17N3O/c1-11(9-12(2)17)15-8-7-14-10-13-5-3-4-6-16-13/h3-6,9-10,15H,7-8H2,1-2H3 |
InChI Key |
HDHIZLCBJHKKDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)NCCN=CC1=CC=CC=N1 |
Origin of Product |
United States |
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